阿吉马林

描述

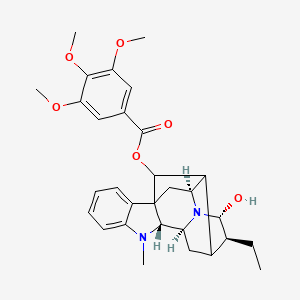

Ajmalimine is a natural product derived from Rauvolfia serpentina .

Synthesis Analysis

Ajmalimine has a complex structure based on a six-membered ring system harboring nine chiral carbon atoms. About fifteen enzymes are involved in its biosynthesis, including some that involve side reactions of the ajmaline biosynthetic pathway . Acetylajmalan esterase (AAE) plays an essential role in the late stage of ajmaline biosynthesis .

Molecular Structure Analysis

The molecular architecture of major enzymes from the ajmaline biosynthetic pathway has been studied extensively. The structure of ajmaline is complex and is based on a six-membered ring system harboring nine chiral carbon atoms .

Chemical Reactions Analysis

The biosynthetic pathway leading to ajmaline involves about fifteen enzymes, including some that involve side reactions of the ajmaline biosynthetic pathway .

科学研究应用

胃保护特性

最后,人们对阿吉马林的胃保护特性进行了研究。它有可能被用来治疗溃疡和其他胃肠道疾病。

阿吉马林的这些应用分别代表了科学研究中的独特领域,为开发新的治疗药物提供了有希望的途径 。阿吉马林的多样药理意义突出了它在药物化学和药物发现中作为一种有价值化合物的潜力。

作用机制

Target of Action

Ajmalimine, an alkaloid found in the root of Rauwolfia serpentina and other plant sources, is primarily targeted towards sodium channels . It is a class Ia antiarrhythmic agent . By interfering with these sodium channels, Ajmalimine allows for improvement in abnormal rhythms of the heart .

Mode of Action

Ajmalimine acts by changing the shape and threshold of cardiac action potentials . It produces potent sodium channel blocking effects . This drug in particular has a high affinity for the Nav 1.5 sodium channel .

Biochemical Pathways

Ajmalimine affects the biochemical pathways related to cardiac action potentials . By blocking sodium channels, it lengthens the action potential, which brings about improvement in abnormal heart rhythms .

Pharmacokinetics

Ajmalimine has a very short half-life, which makes it a very useful drug for acute intravenous treatments . .

Result of Action

The molecular and cellular effects of Ajmalimine’s action primarily involve the improvement of abnormal heart rhythms . By blocking sodium channels and changing the shape and threshold of cardiac action potentials, Ajmalimine can manage a variety of forms of tachycardias .

未来方向

属性

IUPAC Name |

[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O6/c1-6-16-17-13-20-26-30(18-9-7-8-10-19(18)31(26)2)14-21(32(20)28(16)33)24(17)27(30)38-29(34)15-11-22(35-3)25(37-5)23(12-15)36-4/h7-12,16-17,20-21,24,26-28,33H,6,13-14H2,1-5H3/t16-,17?,20-,21-,24?,26-,27?,28+,30?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRQPLRRHXVYJF-DBROWAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)N3C1O)C7=CC=CC=C7N4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4OC(=O)C7=CC(=C(C(=C7)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975243 | |

| Record name | 21-Hydroxyajmalan-17-yl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59846-31-0 | |

| Record name | 21-Hydroxyajmalan-17-yl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

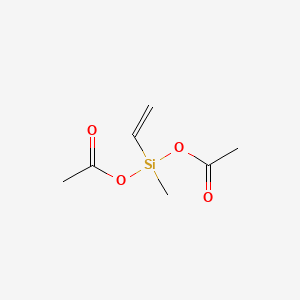

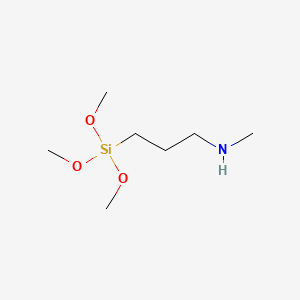

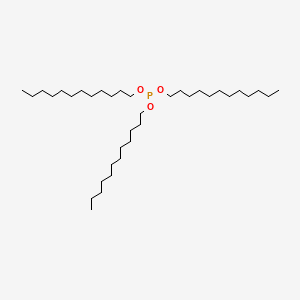

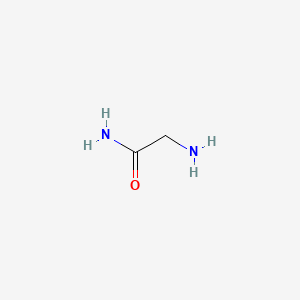

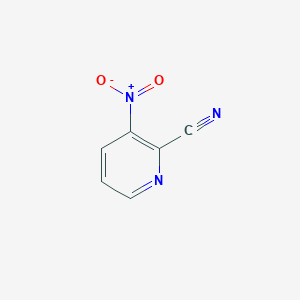

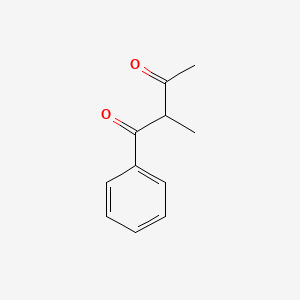

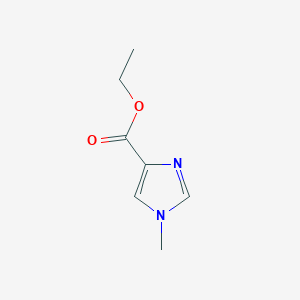

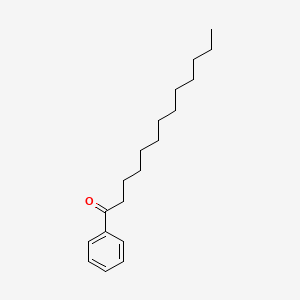

Feasible Synthetic Routes

Q & A

Q1: What is the correct structure of ajmalimine and where is it found?

A1: Ajmalimine, originally thought to be a unique alkaloid, was later identified as (+)-17R-O-(3',4',5'-trimethoxybenzoyl)ajmaline []. This revised structure clarification highlights the importance of thorough spectral analysis in natural product chemistry. (+)-17R-O-(3',4',5'-trimethoxybenzoyl)ajmaline is found in the roots of Rauvolfia serpentina [, ], a plant with a long history of medicinal use.

Q2: What other alkaloids are found alongside ajmalimine in Rauvolfia serpentina?

A2: Rauvolfia serpentina contains a rich profile of over 50 alkaloids, primarily from the monoterpenoid indole alkaloid family []. Some of the most notable alongside ajmalimine ((+)-17R-O-(3',4',5'-trimethoxybenzoyl)ajmaline) include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)

![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)